Parogrelil

Descripción general

Descripción

Parogrelil es un fármaco de molécula pequeña conocido por su función como inhibidor selectivo de la fosfodiesterasa 3. Se ha desarrollado principalmente para el tratamiento de la claudicación intermitente, una afección caracterizada por dolor y calambres en las extremidades inferiores debido a un flujo sanguíneo inadecuado. This compound también exhibe efectos broncodilatadores y antiinflamatorios, lo que lo convierte en un posible agente terapéutico para enfermedades respiratorias como el asma .

Aplicaciones Científicas De Investigación

Parogrelil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de la inhibición de la fosfodiesterasa en varias vías bioquímicas.

Biología: Se investiga por su papel en la modulación de las vías de señalización celular y su potencial como agente terapéutico para enfermedades inflamatorias.

Medicina: Se explora por su eficacia en el tratamiento de la claudicación intermitente, el asma y otras afecciones respiratorias.

Mecanismo De Acción

Parogrelil ejerce sus efectos inhibiendo la fosfodiesterasa 3, una enzima responsable de la degradación del monofosfato de adenosina cíclico (AMPc). Al inhibir esta enzima, this compound aumenta los niveles de AMPc dentro de las células, lo que lleva a varios efectos fisiológicos como la vasodilatación, la broncodilatación y las respuestas antiinflamatorias. Los objetivos moleculares de this compound incluyen las células musculares lisas en los vasos sanguíneos y el tracto respiratorio, donde modula las vías de señalización involucradas en la relajación muscular y la inflamación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Parogrelil se puede sintetizar mediante un proceso de varios pasos que involucra la reacción de varios intermediarios químicos. Uno de los pasos clave implica la formación de una estructura cíclica de piridazinona, que se logra mediante la reacción de materiales de partida apropiados en condiciones controladas. La ruta sintética generalmente incluye los siguientes pasos:

- Formación del núcleo de piridazinona haciendo reaccionar una fenilhidrazina sustituida con una dicetona adecuada.

- Introducción de los sustituyentes bromo y cloro mediante reacciones de halogenación.

- Unión de los grupos propoxi y piridinilmetil a través de reacciones de sustitución nucleófila.

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio para producir el compuesto en cantidades más grandes. Esto requiere la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final. Las técnicas comunes utilizadas en la producción industrial incluyen reactores por lotes, reactores de flujo continuo y métodos de purificación avanzados como la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

Parogrelil experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar óxidos correspondientes, lo que puede alterar sus propiedades farmacológicas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, lo que puede afectar su actividad biológica.

Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden introducir diferentes grupos funcionales en la molécula de this compound, lo que lleva a la formación de derivados con propiedades modificadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades farmacológicas alteradas. Estos derivados se pueden usar para estudiar la relación estructura-actividad y optimizar el potencial terapéutico del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Cilostazol: Otro inhibidor de la fosfodiesterasa 3 utilizado para tratar la claudicación intermitente.

Milrinona: Un inhibidor de la fosfodiesterasa 3 utilizado en el tratamiento de la insuficiencia cardíaca.

Amrinona: Similar a la milrinona, utilizada por sus efectos inotrópicos y vasodilatadores.

Unicidad de Parogrelil

This compound es único debido a sus efectos broncodilatadores y antiinflamatorios duales, que lo convierten en un posible agente terapéutico para enfermedades cardiovasculares y respiratorias. Su inhibición selectiva de la fosfodiesterasa 3 también lo distingue de otros compuestos que pueden tener efectos inhibitorios más amplios o menos específicos .

Actividad Biológica

Parogrelil, also known as NT-702, is a novel phosphodiesterase (PDE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of peripheral arterial disease (PAD) and intermittent claudication (IC). This article reviews the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical models, and comparative studies with other antiplatelet agents.

This compound selectively inhibits phosphodiesterase type 3 (PDE3), which is crucial for regulating platelet aggregation and vascular tone. The compound demonstrates a significantly lower IC50 value than cilostazol, a commonly used PDE3 inhibitor, indicating its higher potency in inhibiting platelet aggregation. Specifically, this compound exhibits IC50 values of 0.179 nM and 0.260 nM for PDE3A and PDE3B, respectively, compared to cilostazol's IC50 values of 231 nM and 237 nM for the same targets .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits human platelet aggregation induced by various agonists with IC50 values ranging from 11 to 67 nM. This compares favorably to cilostazol, which requires concentrations in the micromolar range to achieve similar effects . The ability of this compound to inhibit phenylephrine-induced rat aortic contraction further underscores its potential as a vasodilatory agent.

Ex Vivo Studies

Ex vivo studies involving rat models demonstrated that this compound significantly inhibited platelet aggregation after a single oral dose at 3 mg/kg or more. In contrast, cilostazol required a much higher dose of 300 mg/kg to achieve similar results . These findings suggest that this compound may offer a more effective dosing regimen in clinical settings.

Clinical Efficacy in Animal Models

In a rat model of hindlimb ischemia, this compound was administered at doses of 5 and 10 mg/kg twice daily for 13 days. The results indicated significant improvements in walking distance and plantar surface temperature compared to control groups. Notably, these effects were observed at lower doses than those required for cilostazol .

Comparative Efficacy Table

| Agent | IC50 (nM) | Effective Dose (mg/kg) | Primary Effect |

|---|---|---|---|

| This compound | PDE3A: 0.179 | 5-10 (BID) | Improved walking distance |

| PDE3B: 0.260 | Increased plantar surface temperature | ||

| Cilostazol | PDE3A: 231 | 300 (BID) | Improved walking distance |

| PDE3B: 237 | Increased plantar surface temperature |

Case Studies and Clinical Implications

Several case studies have highlighted the importance of antiplatelet therapy in patients with acute coronary syndrome (ACS). For instance, one study involved a patient who transitioned from clopidogrel to prasugrel due to high platelet reactivity. This switch was made based on evidence suggesting that prasugrel offers superior inhibition of platelet aggregation compared to clopidogrel . While these studies primarily focus on other agents, they provide context for understanding the potential role of this compound as an alternative or adjunctive therapy.

Propiedades

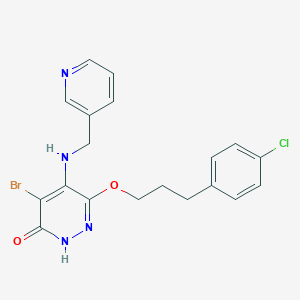

IUPAC Name |

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMYSLFFZJUXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930371 | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139145-27-0 | |

| Record name | Parogrelil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROGRELIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.